
Azepane-3-sulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepane-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azepane-3-sulfonyl fluoride hydrochloride typically involves the reaction of azepane with sulfonyl fluoride precursors. One common method is the direct fluorosulfonylation of azepane using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Azepane-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfonyl chlorides or other oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium fluoride (KF) in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are utilized
Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Azepane-3-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in click chemistry reactions.
Biology: The compound is employed in chemical biology for the selective modification of proteins and peptides, enabling the study of biological processes.
Industry: this compound is used in the production of specialty chemicals and materials, including ionic liquids and advanced polymers .
Mécanisme D'action
The mechanism of action of azepane-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This covalent modification can alter the biological activity of the target molecule, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen-containing heterocycle with applications in medicinal chemistry and drug discovery.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Azepane-3-sulfonyl fluoride hydrochloride is unique due to the presence of both the azepane ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo selective covalent modification of proteins and peptides sets it apart from other similar compounds .
Propriétés
Numéro CAS |
2825006-11-7 |
|---|---|
Formule moléculaire |
C6H13ClFNO2S |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
azepane-3-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H |
Clé InChI |
JMZOSUHMWJYVKM-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC(C1)S(=O)(=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


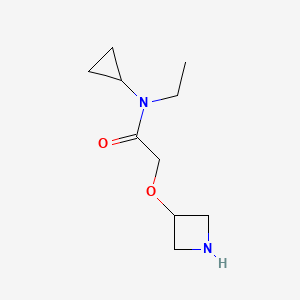

![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)

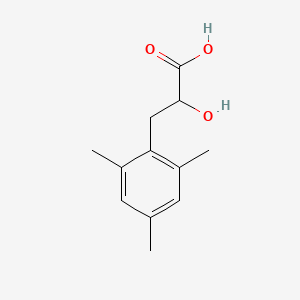
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
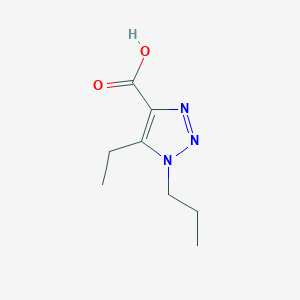
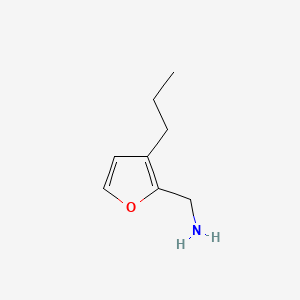

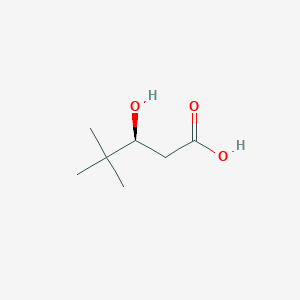
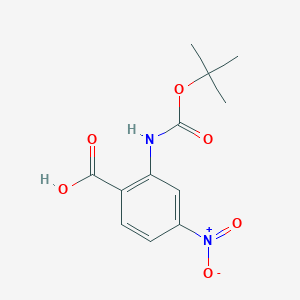


![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)
